Echothiophate iodide

Übersicht

Beschreibung

Echothiophate iodide is a potent, long-acting irreversible cholinesterase inhibitor used primarily in ophthalmic preparations to increase the drainage of intraocular fluid. It is most commonly used for the treatment of glaucoma and occasionally for accommodative esotropia . This compound is known for its ability to bind irreversibly to cholinesterase, leading to prolonged effects .

Vorbereitungsmethoden

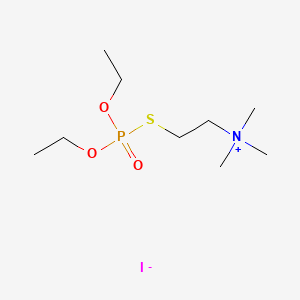

Synthetische Routen und Reaktionsbedingungen: Echothiophatiodid wird durch Reaktion von Diethylchlorphosphorsäure mit 2-Dimethylaminoethylmercaptan synthetisiert, was zu S-(2-Dimethylaminoethyl)-O,O-Diethylthiophosphat führt. Dieser Zwischenstoff wird dann mit Methyliodid alkyliert, um Echothiophatiodid zu bilden .

Industrielle Produktionsmethoden: Die industrielle Produktion von Echothiophatiodid beinhaltet ähnliche Syntheserouten, jedoch in größerem Maßstab. Die Reaktionsbedingungen werden sorgfältig kontrolliert, um eine hohe Ausbeute und Reinheit zu gewährleisten. Das Endprodukt wird typischerweise zu ophthalmischen Lösungen für die medizinische Anwendung verarbeitet .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Echothiophatiodid durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation und Reduktion: Diese Reaktionen sind seltener, können aber unter bestimmten Bedingungen auftreten.

Häufige Reagenzien und Bedingungen:

Hydrolyse: Katalysiert durch Cholinesterase-Enzyme.

Oxidation und Reduktion: Erfordern typischerweise spezifische Oxidations- oder Reduktionsmittel unter kontrollierten Bedingungen.

Hauptsächlich gebildete Produkte: Das Hauptprodukt der Hydrolyse ist die inaktive Form der Cholinesterase, da das Enzym bei der Bindung an Echothiophatiodid dauerhaft inaktiviert wird .

Wissenschaftliche Forschungsanwendungen

Pharmacodynamics

- Type : Long-acting cholinesterase inhibitor

- Primary Effects :

- Miosis

- Increased drainage of intraocular fluid

- Reduction of IOP

- Potentiation of accommodation

Clinical Applications

- Treatment of Glaucoma :

- Accommodative Esotropia :

- Postoperative Management :

Case Study 1: Glaucoma Management in Pregnancy

A glaucomatous patient treated with this compound experienced significant considerations during pregnancy. The drug was withdrawn at 32 weeks due to concerns about fetal exposure. Subsequent assessments indicated that this compound could cross the placental barrier, highlighting the need for caution when prescribing to pregnant patients .

Case Study 2: Systemic Toxicity Post-Surgery

A 72-year-old male patient undergoing bilateral conjunctivodacryocystorhinostomy developed severe systemic symptoms after using this compound drops for glaucoma management. Symptoms included diarrhea and fatigue, which resolved promptly after discontinuation of the medication. This case emphasizes the risk of systemic absorption and toxicity following ocular procedures .

Adverse Effects

While this compound is effective for its intended uses, it can also lead to several adverse effects:

- Cholinergic Effects : Excessive stimulation can result in symptoms such as salivation, lacrimation, urination, defecation, gastrointestinal distress, and muscle twitching.

- Systemic Absorption : The potential for systemic cholinesterase inhibition can lead to complications like prolonged apnea when used alongside succinylcholine during anesthesia .

- Blood Cholinesterase Levels : Regular monitoring is advised as prolonged use can significantly lower blood cholinesterase levels, which may complicate surgical procedures or anesthetic management .

Summary Table of Applications and Effects

| Application | Description | Potential Risks |

|---|---|---|

| Treatment of Glaucoma | Lowers intraocular pressure via cholinesterase inhibition | Systemic absorption leading to toxicity |

| Accommodative Esotropia | Improves eye alignment through enhanced ciliary function | Cholinergic side effects |

| Postoperative Management | Monitoring required due to increased systemic absorption | Risk of severe adverse reactions |

Wirkmechanismus

Echothiophate iodide exerts its effects by irreversibly binding to the active site of cholinesterase enzymes. This binding occurs through the phosphate group of this compound, which covalently attaches to the serine residue at the active site of the enzyme . Once bound, the enzyme is permanently inactivated, leading to an increase in the levels of acetylcholine in the synaptic cleft. This results in prolonged stimulation of cholinergic receptors, causing miosis, increased outflow of aqueous humor, and a reduction in intraocular pressure .

Vergleich Mit ähnlichen Verbindungen

Physostigmine: Another cholinesterase inhibitor used in the treatment of glaucoma.

Neostigmine: Used for its cholinesterase inhibitory properties in various medical applications.

Pyridostigmine: Similar to neostigmine but with a longer duration of action.

Uniqueness of Echothiophate Iodide: this compound is unique due to its irreversible binding to cholinesterase, leading to long-lasting effects. This distinguishes it from other cholinesterase inhibitors like physostigmine and neostigmine, which are reversible inhibitors .

Biologische Aktivität

Echothiophate iodide is a potent, long-acting irreversible inhibitor of acetylcholinesterase primarily used in ophthalmic applications, particularly for the management of glaucoma and certain ocular conditions. This article explores its biological activity, mechanisms of action, therapeutic applications, and relevant case studies.

This compound works by inhibiting the enzyme acetylcholinesterase (AChE), which is responsible for the breakdown of acetylcholine (ACh) in the synaptic cleft. By preventing ACh degradation, echothiophate increases the availability of ACh at cholinergic synapses, leading to enhanced stimulation of muscarinic receptors in the eye. This results in several physiological effects:

- Miosis : Constriction of the pupil.

- Increased Aqueous Humor Outflow : Enhances drainage and decreases intraocular pressure (IOP).

- Accommodation : Improves near vision by facilitating ciliary muscle contraction.

Pharmacokinetics

This compound is administered topically and may be systemically absorbed. Its pharmacokinetic profile includes:

- Absorption : Rapid absorption through ocular tissues.

- Half-life : Not well-defined, but its effects can last for several days due to irreversible binding to AChE.

- Adverse Effects : Common side effects include miosis and headaches, while systemic toxicity remains rare with proper dosing.

Therapeutic Applications

This compound is primarily indicated for:

- Glaucoma Management : It is particularly useful in patients who do not respond adequately to other medications.

- Accommodative Esotropia : Used to improve eye alignment by enhancing accommodation.

Case Study 1: Stargardt Disease Treatment

A notable case study involved a patient with Stargardt disease treated with dilute this compound (0.015%). The treatment led to significant improvements in best-corrected visual acuity (BCVA) and color vision:

| Measurement | Right Eye Improvement | Left Eye Improvement |

|---|---|---|

| Distance BCVA | 6 letters (1.2 lines) | 6 letters (1.2 lines) |

| Near BCVA | 10 letters (2.0 lines) | 6 letters (1.2 lines) |

| Color Vision | Improved from -1 plate to control | Improved from -1 plate to control |

The patient reported enhanced brightness and clarity of vision, which significantly improved their quality of life and independence over time .

Case Study 2: Pseudophakic Glaucoma

A retrospective study examined the efficacy of this compound as an adjunctive treatment for pseudophakic glaucoma patients receiving maximal medical therapy. The results indicated:

- Baseline IOP : 30.4 mmHg reduced to 16.6 mmHg after treatment.

- Effective Pressure Reduction : Achieved in 75% of eyes treated.

- Side Effects : Increased miosis was noted, but no serious adverse effects were reported.

This suggests that echothiophate can effectively lower IOP in advanced glaucoma cases where other treatments have failed .

Study on Blood Cholinesterase Levels

In a study involving children with esotropia treated with this compound, blood cholinesterase levels were monitored. Results showed:

- A significant decline in cholinesterase levels began within two weeks.

- Maximum reduction occurred within five to seven weeks.

- No systemic toxicity was observed during the treatment period .

Summary of Findings

The biological activity of this compound demonstrates its effectiveness as a cholinesterase inhibitor with significant therapeutic potential in ophthalmology. Its ability to lower intraocular pressure and improve visual acuity in various conditions highlights its importance as a treatment option.

Eigenschaften

IUPAC Name |

2-diethoxyphosphorylsulfanylethyl(trimethyl)azanium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H23NO3PS.HI/c1-6-12-14(11,13-7-2)15-9-8-10(3,4)5;/h6-9H2,1-5H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVXQHPWHMXOFRD-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(OCC)SCC[N+](C)(C)C.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H23INO3PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1022976 | |

| Record name | Echothiophate iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

513-10-0 | |

| Record name | Echothiophate iodide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=513-10-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Echothiophate iodide [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000513100 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Echothiophate iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ecothiopate iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.412 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ECHOTHIOPHATE IODIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BA9QH3P00T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.